molecular formula C12H16ClNO3 B2993749 3-(Phenylmethoxymethyl)azetidine-3-carboxylic acid;hydrochloride CAS No. 2551117-00-9

3-(Phenylmethoxymethyl)azetidine-3-carboxylic acid;hydrochloride

Cat. No. B2993749
M. Wt: 257.71
InChI Key: LXMJNIAHAFSSGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidines, which are four-membered nitrogen-containing heterocycles, has been a topic of interest in organic chemistry . The synthetic chemistry of azetidines is driven by a considerable ring strain . A common method for the synthesis of azetidines involves the treatment of 3-bromoazetidines with different nucleophiles .


Molecular Structure Analysis

The molecular structure of “3-(Phenylmethoxymethyl)azetidine-3-carboxylic acid;hydrochloride” is represented by the molecular formula C12H16ClNO3. The molecular weight of this compound is 257.71.


Chemical Reactions Analysis

Azetidines are known for their unique reactivity that can be triggered under appropriate reaction conditions . They are excellent candidates for ring-opening and expansion reactions . The reactivity of azetidines is driven by a considerable ring strain .

Scientific Research Applications

Antioxidant Properties of Hydroxycinnamic Acids

Hydroxycinnamic acids (HCAs) and derivatives have been extensively studied for their antioxidant properties, emphasizing the importance of structure-activity relationships (SARs). Modifications in the aromatic ring and carboxylic function significantly impact antioxidant activity, with ortho-dihydroxy phenyl groups (catechol moiety) being crucial for enhanced activity. Such findings underscore the potential of structural optimization in developing potent antioxidants from HCA derivatives for managing oxidative stress-related diseases (N. Razzaghi-Asl et al., 2013).

Anticancer Potential of Cinnamic Acid Derivatives

Cinnamic acid derivatives have shown significant anticancer potentials, highlighting the chemical versatility of the 3-phenyl acrylic acid moiety for generating antitumor agents. This review suggests that despite the rich medicinal tradition of cinnamic acid derivatives, their potential remained underutilized until recent decades. The synthesis and biological evaluation of various derivatives demonstrate their importance in anticancer research (P. De et al., 2011).

Metabolic Functionalization of Alkyl Moieties

The review on metabolic hydroxy and carboxy functionalization of alkyl moieties in drug molecules discusses how these modifications affect pharmacologic activity. Hydroxy functionalization can lead to a range of effects on activity, whereas carboxy functionalization generally leads to a loss of activity, except in certain cases. This information can aid in predicting the metabolic transformations and pharmacologic outcomes of small drug molecules, including potential derivatives of azetidine (B. El-Haj & S. Ahmed, 2020).

Phosphonic Acid Applications

Phosphonic acids' synthesis and applications are detailed, showing their use across various fields due to their structural analogy with the phosphate moiety. This review encompasses bioactive properties, supramolecular materials, and analytical applications, offering a perspective on the versatile applications of compounds with functional groups related to phosphonic acids (C. M. Sevrain et al., 2017).

Future Directions

Azetidines and their derivatives are valuable compounds in pharmaceutical and agrochemical research . With recent advances in the chemistry and reactivity of azetidines, there is potential for further exploration and development in this area .

properties

IUPAC Name

3-(phenylmethoxymethyl)azetidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c14-11(15)12(7-13-8-12)9-16-6-10-4-2-1-3-5-10;/h1-5,13H,6-9H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMJNIAHAFSSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(COCC2=CC=CC=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Phenylmethoxymethyl)azetidine-3-carboxylic acid;hydrochloride

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